molecular formula C15H18FN3O3S B2693063 7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034306-45-9

7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2693063
CAS No.: 2034306-45-9
M. Wt: 339.39
InChI Key: PSYRZJNZQQKNFI-UHFFFAOYSA-N
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Description

7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034306-45-9) is a synthetic small molecule with a molecular formula of C15H18FN3O3S and a molecular weight of 339.4 g/mol . Its structure features a benzo[f][1,4]oxazepine core, a seven-membered ring containing oxygen and nitrogen, which is fused to a fluorinated benzene ring. This central scaffold is functionalized with a (1-isopropyl-1H-imidazol-4-yl)sulfonyl group, a motif often associated with modulating biological activity . The compound's specific structural characteristics, including the imidazole and sulfonamide components, make it a valuable intermediate for medicinal chemistry and drug discovery research. Compounds containing the 1,4-oxazepine heterocycle are of significant interest in pharmaceutical development due to their structural similarity to other privileged scaffolds that interact with G Protein-Coupled Receptors (GPCRs) . GPCRs represent a major family of drug targets, and seven-transmembrane (7TM) receptors are targeted by a large proportion of therapeutic drugs in clinical use . This reagent is intended for use as a key building block in the synthesis of novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-fluoro-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-11(2)18-9-15(17-10-18)23(20,21)19-5-6-22-14-4-3-13(16)7-12(14)8-19/h3-4,7,9-11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRZJNZQQKNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H18FN3O2S\text{C}_{14}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a fluorinated benzo-fused oxazepine ring and an imidazole moiety that is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of glioblastoma and breast cancer cells.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against beta-amyloid-induced toxicity in neuronal cultures. It demonstrated a notable increase in cell survival rates under toxic conditions.

The mechanisms by which this compound exerts its biological effects include:

  • Microtubule Interaction : Similar to other known microtubule-targeting agents like paclitaxel, this compound interacts with microtubules, which is crucial for cellular division and stability. Studies have indicated that it may enhance tubulin polymerization and stability.
  • Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. Morphological changes consistent with apoptosis were observed in treated cells.
  • Oxidative Stress Modulation : There is evidence suggesting that the compound may influence oxidative stress pathways, contributing to its cytotoxic effects against cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the cytotoxicity against glioblastoma multiforme; showed IC50 values in the nanomolar range. Induced apoptosis characterized by chromatin condensation and cell shrinkage.
Study 2 Investigated neuroprotective effects in neuronal cultures exposed to beta-amyloid; resulted in a 50% increase in survival compared to controls.
Study 3 Analyzed the interaction with microtubules; confirmed binding affinity similar to paclitaxel but with distinct effects on tubulin assembly dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Pharmacological Target Efficacy/Findings
7-Fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Benzo-oxazepine 7-Fluoro; 4-(imidazole-sulfonyl) Serotonin/Histamine receptors* Hypothesized anti-migraine activity; no clinical data available
Org GC 94 (1,3,4,14b-tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino-oxazepine hydrogen maleate) Dibenzo-pyrazino-oxazepine 2,7-Dimethyl; hydrogen maleate salt Serotonin/Histamine receptors 70% reduction in migraine attacks (3 × 5 mg/day); minimal sedation/dizziness
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] Imidazole 4,5-Diphenyl; 2-(trifluoromethylphenyl) Not specified Synthetic intermediate; no therapeutic data reported
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Imidazole 3-Chloro-4-fluorophenyl; 2,4,5-triphenyl Not specified Structural diversity for SAR studies; limited biological evaluation

Key Comparative Insights

Receptor Selectivity: The target compound’s sulfonyl group may enhance binding to serotonin receptors compared to Org GC 94’s maleate salt, which relies on tetracyclic rigidity for receptor blockade .

Therapeutic Potential: Org GC 94 demonstrated clinical efficacy in migraine prevention (70% success rate at 15 mg/day) due to dual anti-serotoninergic and anti-histaminic effects . The target compound’s fluorinated structure could offer improved selectivity but requires validation. Imidazole derivatives like [38] and [31] prioritize synthetic versatility over therapeutic optimization, highlighting the unique pharmacological intent of the target compound .

Side Effect Profile :

  • Org GC 94 showed negligible sedation or hyperorexia, unlike older anti-serotoninergics. The target compound’s fluorine atom may further reduce off-target interactions, though toxicity studies are lacking .

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